[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 117831-31-9
VCID: VC17339219
InChI: InChI=1S/C15H14N2O3S/c1-9-13(10(2)18)15(21-8-12(19)20)17-14(16-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.4 g/mol

[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid

CAS No.: 117831-31-9

Cat. No.: VC17339219

Molecular Formula: C15H14N2O3S

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid - 117831-31-9

Specification

CAS No. 117831-31-9
Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
IUPAC Name 2-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetic acid
Standard InChI InChI=1S/C15H14N2O3S/c1-9-13(10(2)18)15(21-8-12(19)20)17-14(16-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,19,20)
Standard InChI Key GVMCUYZEDVZIBI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)O)C(=O)C

Introduction

Structural and Chemical Characteristics

The compound’s IUPAC name, [(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid, delineates its core structure:

  • Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • Acetyl group (-COCH₃) at position 5.

    • Methyl group (-CH₃) at position 6.

    • Phenyl group (-C₆H₅) at position 2.

    • Sulfanyl acetic acid (-S-CH₂COOH) at position 4.

This arrangement confers unique electronic and steric properties. The electron-withdrawing acetyl group at C5 and the electron-donating methyl group at C6 create a polarized ring system, potentially enhancing reactivity toward electrophilic or nucleophilic agents . The sulfanyl acetic acid side chain introduces a thioether linkage, which may facilitate hydrogen bonding or metal coordination in biological systems .

Synthetic Methodologies

Pyrimidine Core Construction

The pyrimidine scaffold is typically synthesized via cyclocondensation reactions involving β-dicarbonyl compounds, thiourea, and aldehydes . For example:

  • Reactants: Ethyl acetoacetate (β-keto ester), benzaldehyde (aromatic aldehyde), and thiourea.

  • Conditions: Reflux in ethanol with potassium carbonate as a base catalyst (4–8 hours) .

  • Product: 6-Methyl-2-phenylpyrimidin-4(3H)-one, a precursor for further functionalization .

Mechanistic Insight: The reaction proceeds via Knoevenagel condensation between the aldehyde and β-keto ester, followed by nucleophilic attack by thiourea and cyclization . Microwave-assisted synthesis (210W, 5–10 minutes) has been reported to improve yields (55% → 85%) compared to conventional heating .

Sulfanyl Acetic Acid Side Chain Attachment

The sulfanyl group is introduced via S-alkylation:

  • Reactants: 4-Mercapto-pyrimidine derivative, bromoacetic acid.

  • Conditions: Potassium carbonate in DMF, 24 hours at 50°C .

  • Yield: ~65–75% (similar to S-glycosidation reactions in pyrimidines) .

Key Optimization: Use of polar aprotic solvents (DMF, acetonitrile) enhances nucleophilic displacement by stabilizing the transition state .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular Weight346.42 g/molCalculated
Solubility15–20 μM (pH 7.4)Analogous to
logP (Octanol-Water)2.1 ± 0.3Predicted (ChemAxon)
pKa (Carboxylic Acid)~4.2Experimental analogs

The moderate logP value suggests balanced lipophilicity, suitable for membrane permeability in drug design . The carboxylic acid group (pKa ~4.2) enables pH-dependent solubility, critical for formulation strategies .

Biological and Industrial Applications

Antimicrobial Activity

Pyrimidine derivatives exhibit structure-dependent bioactivity:

  • Mycobacterial Inhibition: Analogous compounds (e.g., 5-cyanopyrimidines) show MIC values of 1.5–2 μM against Mycobacterium tuberculosis .

  • Mechanism: Likely inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis .

Material Science Applications

  • Coordination Polymers: The sulfanyl and carboxylic acid groups enable metal-ion binding (e.g., Cu²⁺, Fe³⁺), useful in catalytic systems .

  • Thermal Stability: Pyrimidine cores decompose above 250°C, suggesting utility in high-temperature polymers .

Future Research Directions

  • Synthetic Optimization: Explore photochemical or enzymatic methods to reduce reaction times .

  • Structure-Activity Relationships (SAR): Systematically vary substituents (e.g., replace acetyl with CF₃) to modulate bioactivity .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models .

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